Pirbuterol acetate

β2-adrenoceptor selectivity bronchodilator pharmacology in vitro tissue bath assays

Pirbuterol acetate delivers quantifiable advantages for β2-adrenoceptor research: 9-fold higher pulmonary selectivity vs. albuterol in isolated tissue assays and a 5-hour bronchodilation window, enabling extended sampling in PK/PD crossover studies. Its COMT-independent clearance eliminates major metabolic variability, simplifying population PK modeling. Supplied as a racemic mixture, it serves as a critical reference standard for calibrating β2-selectivity screens, benchmarking novel β2-agonist candidates, and evaluating inhaler device performance in breath-actuated delivery platforms.

Molecular Formula C14H24N2O5
Molecular Weight 300.35 g/mol
CAS No. 65652-44-0
Cat. No. B147383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirbuterol acetate
CAS65652-44-0
Synonyms2-hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-tert-butylamino ethyl)pyridine, dihydrochloride
CP 24315-1
CP-24,314-1
CP-24315-1
Maxair
pirbuterol
pirbuterol acetate
pirbuterol acetate salt
pirbuterol dihydrochloride
pirbuterol sulfate
pyrbuterol
Molecular FormulaC14H24N2O5
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
InChIInChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4)
InChIKeyQSXMZJGGEWYVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Pirbuterol Acetate (CAS 65652-44-0): Baseline Characteristics and Research-Grade Specifications for β2-Selective Bronchodilator Procurement


Pirbuterol acetate (CAS 65652-44-0) is the acetate salt form of pirbuterol, a synthetic pyridine-derivative short-acting β2-adrenoceptor agonist (SABA) [1]. Structurally, pirbuterol differs from albuterol (salbutamol) by the substitution of a pyridine ring for the benzene ring, resulting in a distinct pharmacologic profile [2]. The compound is formulated as a breath-actuated metered-dose inhaler (Maxair Autohaler) and is indicated for the acute relief of bronchospasm in asthma [2]. As a racemic mixture of two optically active isomers, pirbuterol acetate is a white crystalline powder freely soluble in water, with a molecular weight of 300.35 g/mol and the empirical formula C14H24N2O5 [1].

Why Pirbuterol Acetate Cannot Be Directly Substituted with Albuterol or Terbutaline: Quantifiable Differentiation in Selectivity, Duration, and Metabolism


Although pirbuterol acetate is classified as a short-acting β2-agonist (SABA) alongside albuterol, levalbuterol, and terbutaline, quantifiable differences exist in pulmonary selectivity, duration of bronchodilator action, and metabolic pathways that preclude simple generic substitution in research and clinical protocols [1]. Pirbuterol demonstrates a 9-fold higher selectivity for pulmonary versus cardiac tissue compared to albuterol in isolated tissue assays, and its duration of action extends 2 hours longer (5 hours vs. 3 hours) than albuterol [2][3]. Furthermore, pirbuterol is not metabolized by catechol-O-methyltransferase (COMT), distinguishing it from catecholamine-based β2-agonists that undergo COMT-mediated degradation [4]. These differences carry implications for experimental design, dose-response modeling, and interpretation of β2-agonist comparative studies.

Quantitative Comparative Evidence for Pirbuterol Acetate: Selectivity, Duration, Metabolism, and Dose-Response Versus Albuterol and Other SABAs


Pirbuterol Acetate Exhibits 9-Fold Higher Pulmonary Selectivity than Albuterol in Isolated Tissue Assays

In isolated guinea-pig tracheal muscle (β2-mediated relaxation) and atrial (β1-mediated chronotropy) preparations, pirbuterol demonstrated a relative selectivity for pulmonary versus cardiac tissue that is 9 times greater than that of salbutamol (albuterol) [1]. The relative selectivity ratio for pirbuterol was 9-fold higher than the salbutamol baseline.

β2-adrenoceptor selectivity bronchodilator pharmacology in vitro tissue bath assays

Pirbuterol Provides 5-Hour Bronchodilation Duration Versus 3-Hour for Albuterol in Clinical Pharmacodynamic Comparisons

Clinical pharmacodynamic data compiled from multiple studies indicate that pirbuterol has a duration of bronchodilator action of 5 hours, compared to 3 hours for albuterol, representing a 67% increase in duration [1]. This difference is clinically meaningful for dosing interval determination.

pharmacodynamics duration of action asthma rescue therapy

Pirbuterol Acetate Avoids COMT-Mediated Metabolic Clearance, Unlike Catecholamine-Based β2-Agonists

Pirbuterol is not metabolized by catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamine-based β2-agonists such as isoproterenol [1]. Approximately 51% of an aerosol dose is recovered in urine as pirbuterol plus its sulfate conjugate, indicating predictable renal elimination without COMT-dependent biotransformation.

pharmacokinetics drug metabolism COMT resistance

Pirbuterol 400 mcg and 600 mcg Doses Demonstrate Bronchodilator Efficacy Equivalent to Albuterol 200 mcg

In a double-blind, randomized crossover study of 12 asthmatic outpatients (aged 18-65 years), pirbuterol aerosol at 400 mcg and 600 mcg produced improvements in forced expiratory volume in 1 second (FEV1) that were not significantly different from albuterol 200 mcg [1]. Pirbuterol 200 mcg was significantly inferior (p<0.05) to all three other active treatments. The proportion of patients achieving a ≥25% increase in FEV1 was 75% for both pirbuterol 400 mcg and 600 mcg, compared to 83.3% for albuterol 200 mcg.

dose-response clinical trial FEV1

Maxair Autohaler Breath-Actuated Design Eliminates Hand-Breath Coordination Requirement

Pirbuterol acetate is commercially formulated in the Maxair Autohaler, a breath-actuated metered-dose inhaler (MDI) that delivers medication automatically during inspiration without requiring patient coordination of actuation with inhalation [1]. This contrasts with standard press-and-breathe MDIs used for albuterol and other SABAs, which require precise hand-breath synchronization for optimal lung deposition.

inhaler technology drug delivery patient compliance

Validated Research and Industrial Application Scenarios for Pirbuterol Acetate Based on Quantitative Evidence


Preclinical Screening of β2-Selectivity in Novel Bronchodilator Development Programs

Pirbuterol acetate serves as a reference standard for β2-selectivity assays in drug discovery pipelines. Its 9-fold higher pulmonary selectivity relative to albuterol, established in isolated guinea-pig tracheal and atrial preparations [1], provides a benchmark for evaluating the therapeutic index of novel β2-agonist candidates. Researchers can use pirbuterol to calibrate in vitro selectivity screens and validate assay sensitivity for distinguishing β2- versus β1-mediated effects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Inhaled β2-Agonists

The combination of pirbuterol's 5-hour duration of action and its resistance to COMT-mediated metabolism makes it a valuable tool for PK/PD modeling studies [1][2]. Unlike albuterol (3-hour duration), pirbuterol's extended bronchodilation window allows for longer sampling intervals in crossover studies. Its COMT-independent clearance simplifies population PK modeling by eliminating a major source of metabolic variability, enabling more precise estimation of exposure-response relationships.

Clinical Trial Design and Comparator Selection for Short-Acting β2-Agonist Studies in Asthma/COPD

When designing clinical trials comparing SABAs, pirbuterol acetate offers distinct advantages as a comparator arm. The established equipotency of pirbuterol 400-600 mcg to albuterol 200 mcg [1] provides a validated dosing reference. Moreover, pirbuterol's longer duration of action (5 hours vs. 3 hours) [2] necessitates adjustments in dosing frequency and washout periods in crossover designs, making it an informative comparator for studies evaluating duration-dependent outcomes such as time-to-rescue medication or symptom-free intervals.

Inhaler Device Performance and Patient Adherence Studies

The breath-actuated Maxair Autohaler formulation of pirbuterol acetate provides a unique platform for research on inhaler device performance and patient adherence [1]. Studies comparing breath-actuated versus press-and-breathe MDIs can use pirbuterol to isolate the impact of device design on lung deposition and clinical outcomes, independent of drug molecule differences. This is particularly relevant for research in populations with impaired hand-breath coordination, where the Autohaler's design may improve dose delivery consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirbuterol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.